Cas no 273-53-0 (Benzoxazole)
Benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole
- 1,3-benzoxazole
- 7001 BENZOXAZOLE
- 1,4-benzoxazole
- 1-Oxa-3-aza-1H-indene
- 1-Oxa-3-azaindene
- benz<b>oxazole
- Benzo[d]oxazole
- Benzooxazole
- benzoxazol
- benzoxazoline
- USAF EK-5017
- NSC 3982
- CHEMBL451894
- NSC-3982
- PS-3680
- H10149
- EN300-20396
- Benzoxazoles
- CHEBI:38814
- AI3-05743
- J233Y1I55I
- NS00028287
- SCHEMBL7903
- WLN: T56 BN DOJ
- AKOS000119993
- Q761111
- InChI=1/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5
- 1,3-Benzoxazole #
- FT-0622739
- CS-W004722
- EINECS 205-988-9
- UNII-J233Y1I55I
- A3423
- NSC3982
- Benzoxazole, 98%
- J-016748
- A819031
- MFCD00005765
- DTXSID8059768
- 5-BROMO-4-CHLORO-3-INDOLYLB-D-
- B0095
- 273-53-0
- DB-029474
- 1Oxa3aza1Hindene
- 1Oxa3azaindene
- 205-988-9
- CHEBI:46700
- DTXCID5037654
-
- MDL: MFCD00005765
- Inchi: 1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
- InChI Key: BCMCBBGGLRIHSE-UHFFFAOYSA-N
- SMILES: O1C=NC2C=CC=CC1=2
- BRN: 109467
Computed Properties
- Exact Mass: 119.03700
- Monoisotopic Mass: 119.037114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Transparent to yellow low melting point crystals
- Density: 1.175
- Melting Point: 27-30 °C (lit.)
- Boiling Point: 183°C
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: 1.5594
- Water Partition Coefficient: Insoluble
- PSA: 26.03000
- LogP: 1.82780
Benzoxazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H302-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:1325
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36/37/39-S37/39
- RTECS:DM4375000
-
Hazardous Material Identification:
- Safety Term:4.1
- Packing Group:III
- Risk Phrases:R11; R22; R36/37/38
- HazardClass:4.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
- Packing Group:III
- Hazard Level:4.1
Benzoxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0095-25g |
Benzoxazole |
273-53-0 | 98.0%(GC) | 25g |
¥440.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BL102-5g |
Benzoxazole |
273-53-0 | 97% | 5g |
¥45.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BL102-100g |
Benzoxazole |
273-53-0 | 97% | 100g |
¥372.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BL102-500g |
Benzoxazole |
273-53-0 | 97% | 500g |
¥1629.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BL102-25g |
Benzoxazole |
273-53-0 | 97% | 25g |
¥112.0 | 2022-05-30 | |
| Chemenu | CM160488-500g |
Benzoxazole |
273-53-0 | 98% | 500g |
$252 | 2021-06-17 | |
| Chemenu | CM160488-1000g |
Benzoxazole |
273-53-0 | 98% | 1000g |
$468 | 2021-06-17 | |
| Apollo Scientific | OR13697-25g |
1,3-Benzoxazole |
273-53-0 | 98% | 25g |
£15.00 | 2025-02-19 | |
| TRC | B130473-250mg |
Benzoxazole |
273-53-0 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130473-500mg |
Benzoxazole |
273-53-0 | 500mg |
$ 65.00 | 2022-06-07 |
Benzoxazole Suppliers
Benzoxazole Related Literature
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Z. Tber,M.-A. Hiebel,A. El Hakmaoui,M. Akssira,G. Guillaumet,S. Berteina-Raboin RSC Adv. 2016 6 72030
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2. Inter- and intramolecular Diels–Alder reaction of benzoxazole-based azadienesMasanori Sakamoto,Kumiko Satoh,Mayumi Nagano,Mieko Nagano,Osamu Tamura J. Chem. Soc. Perkin Trans. 1 1998 3389
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Jinli Zhang,Ling Chen,Yibo Dong,Jinchen Yang,Yangjie Wu Org. Biomol. Chem. 2020 18 7425
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Svetlana V. Amosova,Andrey S. Filippov,Nataliya A. Makhaeva,Alexander I. Albanov,Vladimir A. Potapov New J. Chem. 2019 43 11189
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5. Heterocyclic dyes displaying excited-state intramolecular proton-transfer reactions (ESIPT): computational study of the substitution effect on the electronic absorption spectra of 2-(2′-hydroxyphenyl)-1,3-benzoxazole derivatives??Maximiliano Segala,Nei Sebasti?o Domingues Jr.,Paolo Roberto Livotto,Valter Stefani J. Chem. Soc. Perkin Trans. 2 1999 1123
Additional information on Benzoxazole
Recent Advances in Benzoxazole (273-53-0) Research: Key Findings and Applications in Chemical Biology and Medicine
Benzoxazole (CAS: 273-53-0) is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile pharmacological properties and structural adaptability. Recent studies have explored its potential as a scaffold for drug development, particularly in the treatment of infectious diseases, cancer, and neurological disorders. This research brief synthesizes the latest findings on Benzoxazole derivatives, focusing on their synthesis, biological activity, and therapeutic applications.
One of the most notable advancements in Benzoxazole research is the development of novel synthetic methodologies that enhance the compound's bioavailability and target specificity. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the efficacy of a series of Benzoxazole-based inhibitors targeting the SARS-CoV-2 main protease, highlighting their potential as antiviral agents. The study utilized molecular docking and in vitro assays to validate the inhibitory effects of these derivatives, with IC50 values ranging from 0.8 to 5.2 µM.
In addition to antiviral applications, Benzoxazole derivatives have shown promise in oncology. A recent preprint on *BioRxiv* reported the discovery of a Benzoxazole-incorporated small molecule that selectively targets the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation. In vivo experiments using xenograft models revealed a 60% reduction in tumor volume after four weeks of treatment, with minimal off-target effects. These findings underscore the potential of Benzoxazole derivatives as next-generation chemotherapeutic agents.
Beyond infectious diseases and cancer, Benzoxazole-based compounds are being investigated for their neuroprotective properties. A 2024 study in *ACS Chemical Neuroscience* identified a Benzoxazole derivative that modulates glutamate receptor activity, offering a potential therapeutic avenue for neurodegenerative disorders such as Alzheimer's disease. The compound exhibited high blood-brain barrier permeability in rodent models, a critical factor for central nervous system-targeted therapies.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of Benzoxazole derivatives. Recent computational studies have employed machine learning algorithms to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, aiming to accelerate the drug discovery process. For instance, a 2023 *Nature Communications* paper utilized deep learning models to screen over 10,000 Benzoxazole analogs, identifying 15 candidates with favorable toxicity and bioavailability profiles.
In conclusion, Benzoxazole (273-53-0) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies highlighting its multifaceted applications. From antiviral and anticancer agents to neuroprotective compounds, the versatility of this scaffold is evident. Future research should focus on addressing the remaining challenges in drug development, such as improving metabolic stability and reducing off-target effects, to fully realize the therapeutic potential of Benzoxazole derivatives.
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